molecular formula C21H12F3N5O2 B2877070 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1251605-30-7

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2877070
CAS RN: 1251605-30-7
M. Wt: 423.355
InChI Key: NLUNRORRGVFVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as PBOX-15, is a small molecule compound that has been the focus of scientific research due to its potential therapeutic applications.

Scientific Research Applications

1. Oxazine and Benzoxazine Derivatives

Oxazines and benzoxazines are notable for their synthesis methods and potential applications in various fields, including medicinal chemistry. These compounds can serve as electrophiles in synthetic chemistry, offering pathways to diverse heterocyclic compounds with potential biological activities. For instance, the literature review on oxazines emphasizes their use as chiral synthons and their role in the synthesis of complex molecules with potential pharmacological activities (M. Sainsbury).

2. Acetamide Derivatives

Acetamide and its derivatives have been explored for their biological effects, including their role in drug development and environmental impact. For example, the review on the biological effects of acetamide derivatives updates knowledge on their toxicology and environmental toxicology, highlighting the importance of understanding these compounds' biological consequences (G. Kennedy).

properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3N5O2/c22-14-4-1-3-13(9-14)18-25-20(31-27-18)17-5-2-6-28-19(17)26-29(21(28)30)11-12-7-15(23)10-16(24)8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNRORRGVFVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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